GW842166X vs. JWH-133: Superior In Vivo Potency in a Rat Inflammatory Pain Model
GW842166X demonstrates significantly higher in vivo potency compared to the CB2 agonist JWH-133 in rat models of inflammatory pain. The oral ED50 for GW842166X in the Freund's Complete Adjuvant (FCA) model is 0.1 mg/kg, whereas the intraperitoneal (i.p.) ED50 for JWH-133 in a formalin model of inflammatory pain is 0.23 mg/kg in male mice [1][2]. This indicates that GW842166X achieves effective reversal of hyperalgesia at a lower dose when accounting for the less favorable oral route of administration.
| Evidence Dimension | In vivo potency for reversing inflammatory hyperalgesia |
|---|---|
| Target Compound Data | ED50 = 0.1 mg/kg (oral) |
| Comparator Or Baseline | JWH-133: ED50 = 0.23 mg/kg (i.p., male mice) |
| Quantified Difference | GW842166X shows a 2.3-fold lower ED50 value (more potent) than JWH-133, despite being administered via a less efficient oral route. |
| Conditions | Rat FCA model of inflammatory pain for GW842166X; Mouse formalin model (inflammatory phase) for JWH-133. |
Why This Matters
This suggests GW842166X may be a more potent and practical tool for in vivo studies of inflammatory pain, requiring lower doses to achieve comparable or greater therapeutic effects.
- [1] Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, B. L., Eatherton, A. J., Slingsby, B. P., ... & Goldsmith, P. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. View Source
- [2] Wilkinson, J. D., Whalley, B. J., Baker, D., Pryce, G., & Giovannoni, G. (2017). Anti-nociceptive efficacy of JWH-133. Figure 1. Molecular Pain, 13. View Source
